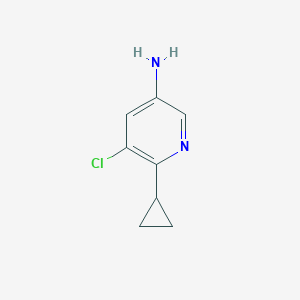
6-Chloro-8-phenyl-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-8-phenyl-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a naphthyridine core with a chloro and phenyl substituent, making it a versatile molecule for chemical modifications and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-phenyl-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine typically involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . The reaction conditions often require elevated temperatures and the presence of a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-8-phenyl-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Wissenschaftliche Forschungsanwendungen
6-Chloro-8-phenyl-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: Its chemical stability and reactivity make it useful in various industrial processes, including the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 6-Chloro-8-phenyl-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
- Diazepam
- 2H-1,3-Benzoxazine, 6-chloro-3,4-dihydro-3-phenyl-
Uniqueness
6-Chloro-8-phenyl-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine is unique due to its naphthyridine core, which provides distinct chemical and biological properties compared to other similar compounds. Its structural features allow for diverse chemical modifications, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H15ClN2 |
|---|---|
Molekulargewicht |
270.75 g/mol |
IUPAC-Name |
5-chloro-3-phenyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene |
InChI |
InChI=1S/C16H15ClN2/c17-14-10-13(11-4-2-1-3-5-11)16-15(18-14)12-6-8-19(16)9-7-12/h1-5,10,12H,6-9H2 |
InChI-Schlüssel |
UEIHTCDJCYQSGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C3=C2C(=CC(=N3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)
![6-methyl-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12955364.png)








![4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine](/img/structure/B12955417.png)



